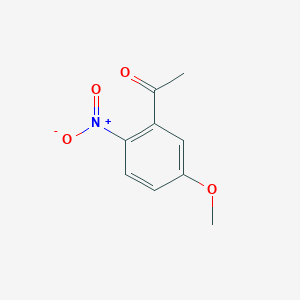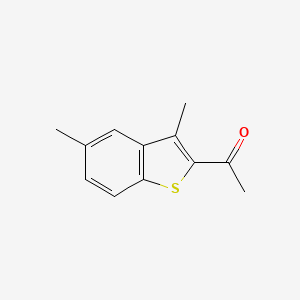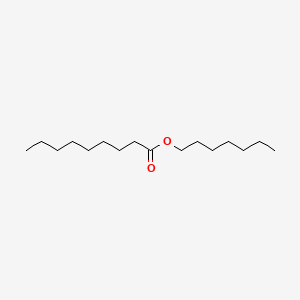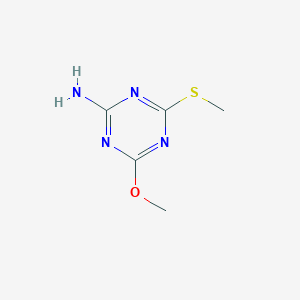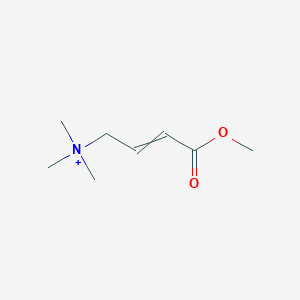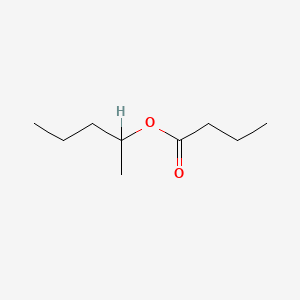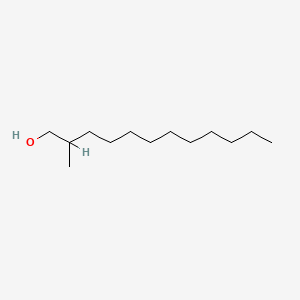
4-(Boc-aminomethyl)phenyl isothiocyanate
Übersicht
Beschreibung
4-(Boc-aminomethyl)phenyl isothiocyanate is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . It is also known by other names such as 4-(N-tert-Butoxycarbonylaminomethyl)phenyl isothiocyanate and tert-Butyl N-(4-isothiocyanatophenylmethyl)carbamate . This compound is primarily used as a reagent in protein microsequencing, where it aids in the detection of proteins through fluorogenic methods .
Vorbereitungsmethoden
The synthesis of 4-(Boc-aminomethyl)phenyl isothiocyanate typically involves the reaction of 4-(aminomethyl)phenyl isothiocyanate with tert-butoxycarbonyl (Boc) anhydride . The reaction is carried out under controlled conditions to ensure the protection of the amino group with the Boc group, resulting in the formation of the desired product . Industrial production methods for this compound are not widely documented, but the laboratory synthesis is well-established and involves standard organic synthesis techniques .
Analyse Chemischer Reaktionen
4-(Boc-aminomethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Oxidation and Reduction:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as acids for deprotection . The major products formed from these reactions are typically thiourea and carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Boc-aminomethyl)phenyl isothiocyanate has several scientific research applications:
Protein Microsequencing: It is used as a reagent in protein microsequencing, where it helps in the detection of proteins through fluorogenic methods.
Chemical Biology: The compound is used in the modification of biomolecules, such as the surface modification of cellulose nanofibrils with amine groups.
Medicinal Chemistry: It can be used in the synthesis of bioactive molecules and drug candidates.
Industrial Applications: The compound’s reactivity with nucleophiles makes it useful in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Boc-aminomethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophiles to form thiourea and carbamate derivatives, which can be detected through fluorogenic methods . This reactivity is utilized in protein microsequencing and other applications where the detection of specific functional groups is required .
Vergleich Mit ähnlichen Verbindungen
4-(Boc-aminomethyl)phenyl isothiocyanate is unique due to its combination of the Boc-protected amino group and the isothiocyanate functional group. Similar compounds include:
4-(Aminomethyl)phenyl isothiocyanate: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-4-isothiocyanatobenzylamine: Another name for this compound, highlighting its Boc-protected structure.
These similar compounds share the isothiocyanate functional group but differ in their protecting groups and reactivity .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-isothiocyanatophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-10-4-6-11(7-5-10)15-9-18/h4-7H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQIQTXXAATZOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350892 | |
| Record name | BAMPITC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89631-74-3 | |
| Record name | BAMPITC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-aminomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


